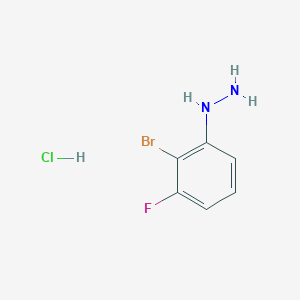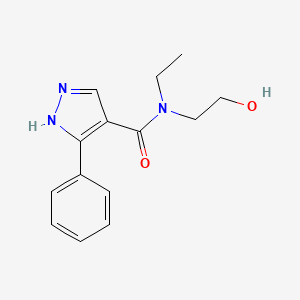![molecular formula C28H25FN4O3S B1650523 N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide CAS No. 1185125-51-2](/img/structure/B1650523.png)
N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide typically involves multiple steps, including the formation of the benzodioxole, fluorophenyl, and pyrido-thieno-diazepine moieties. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and coupling reactions.
Construction of Pyrido-Thieno-Diazepine Core: This complex structure is typically synthesized through multi-step reactions involving cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
化学反応の分析
Types of Reactions
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis and cell cycle regulation .
類似化合物との比較
Similar Compounds
- N-(2-(1,3-benzodioxol-5-yl)ethyl)-5-(4-fluorophenyl)thieno(2,3-d)pyrimidin-4-amine
- N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide
- 5-({(4-chloro-3-nitrophenyl)sulfonylamino}methyl)-1,3-benzodioxole
Uniqueness
The uniqueness of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide lies in its complex structure, which combines multiple heterocyclic systems. This structural complexity may confer unique biological activities and properties that are not observed in simpler compounds.
特性
CAS番号 |
1185125-51-2 |
|---|---|
分子式 |
C28H25FN4O3S |
分子量 |
516.6 |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide |
InChI |
InChI=1S/C28H25FN4O3S/c1-31-12-10-20-21-14-33(28(34)30-19-8-9-23-24(13-19)36-16-35-23)26(17-4-6-18(29)7-5-17)22-3-2-11-32(22)27(21)37-25(20)15-31/h2-9,11,13,26H,10,12,14-16H2,1H3,(H,30,34) |
InChIキー |
APGQEDFOSKLZKD-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2CN(C(C4=CC=CN43)C5=CC=C(C=C5)F)C(=O)NC6=CC7=C(C=C6)OCO7 |
正規SMILES |
CN1CCC2=C(C1)SC3=C2CN(C(C4=CC=CN43)C5=CC=C(C=C5)F)C(=O)NC6=CC7=C(C=C6)OCO7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B1650441.png)
amine hydrochloride](/img/structure/B1650442.png)
![2-[(3-chlorophenyl)methylsulfonyl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B1650443.png)

![N-[4-({[1-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B1650449.png)

![tert-butyl N-[1-(benzylamino)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1650453.png)



![[4-(5-Methylpyrazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B1650459.png)
![1-(tert-butoxy)-3-[{[5-(2,4-difluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}(isobutyl)amino]-2-propanol](/img/structure/B1650461.png)
![N-[1-propyl-2-(1-pyrrolidinylmethyl)-1H-1,3-benzimidazol-5-yl]-1-cyclohexanecarboxamide](/img/structure/B1650462.png)
![(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone](/img/structure/B1650463.png)
